![molecular formula C15H21ClN2O2S2 B14618077 3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) CAS No. 59145-67-4](/img/structure/B14618077.png)
3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) is a chemical compound characterized by the presence of a 4-chlorophenyl group, a methylene bridge, and two N-methylpropanamide groups connected via disulfide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) typically involves the reaction of 4-chlorobenzaldehyde with N-methylpropanamide in the presence of a disulfide-forming reagent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide bonds, which can interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) involves its interaction with thiol-containing biomolecules. The disulfide bonds can undergo thiol-disulfide exchange reactions, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[(4-Chlorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one): Another compound with a similar structural motif but different functional groups.
3,3’-Methylenedianiline: Contains a methylene bridge and aromatic rings but lacks the disulfide bonds and N-methylpropanamide groups.
Uniqueness
3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) is unique due to its combination of disulfide bonds and N-methylpropanamide groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds.
Eigenschaften
CAS-Nummer |
59145-67-4 |
|---|---|
Molekularformel |
C15H21ClN2O2S2 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)-[3-(methylamino)-3-oxopropyl]sulfanylmethyl]sulfanyl-N-methylpropanamide |
InChI |
InChI=1S/C15H21ClN2O2S2/c1-17-13(19)7-9-21-15(22-10-8-14(20)18-2)11-3-5-12(16)6-4-11/h3-6,15H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
BQJKYFQFEYLTQW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCSC(C1=CC=C(C=C1)Cl)SCCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


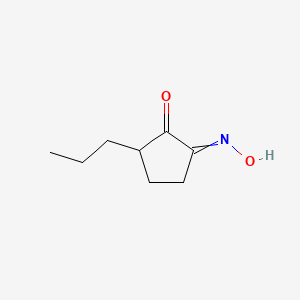
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
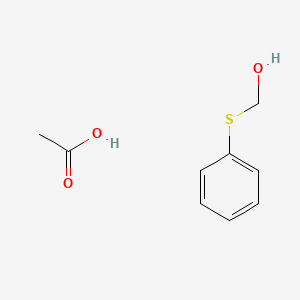

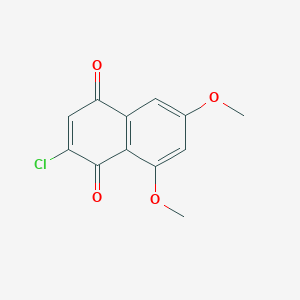
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
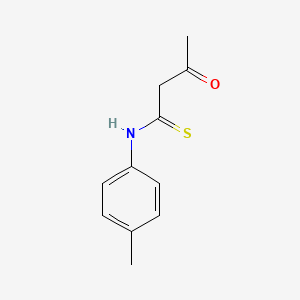

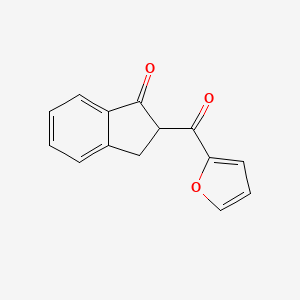
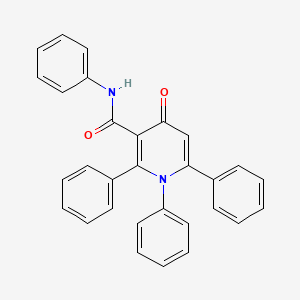
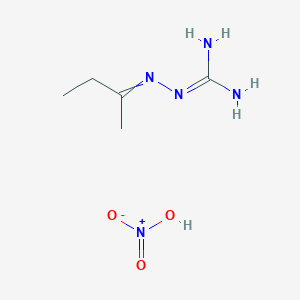
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
